molecular formula C16H22ClN3O B13978080 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride CAS No. 32058-63-2

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride

Cat. No.: B13978080
CAS No.: 32058-63-2
M. Wt: 307.82 g/mol
InChI Key: DFTVAXKXUJIYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride (molecular formula: C₁₆H₂₂ClN₃O; CAS: 32058-63-2) is a pyridazinone derivative featuring a substituted heterocyclic core. Its structure includes:

  • A pyridazinone ring (3(2H)-pyridazinone) as the scaffold.
  • A 2-(dimethylaminoethyl) group at position 2, enhancing water solubility via protonation of the tertiary amine.
  • 4-ethyl and 6-phenyl substituents, which influence lipophilicity and receptor interactions.
  • A hydrochloride salt, improving bioavailability and stability compared to non-ionic forms .

Pyridazinones are known for diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.

Properties

CAS No.

32058-63-2

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-ethyl-6-phenylpyridazin-3-one;hydrochloride

InChI

InChI=1S/C16H21N3O.ClH/c1-4-13-12-15(14-8-6-5-7-9-14)17-19(16(13)20)11-10-18(2)3;/h5-9,12H,4,10-11H2,1-3H3;1H

InChI Key

DFTVAXKXUJIYQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN(C1=O)CCN(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation of 4,5-Dihalo-3(2H)-Pyridazinone Intermediates

The initial step involves preparing 4,5-dichloro or 4,5-dibromo-3(2H)-pyridazinone derivatives, which serve as versatile intermediates for subsequent substitution reactions.

  • Starting from 3(2H)-pyridazinone, halogenation at positions 4 and 5 is achieved using halogenating agents to yield 4,5-dichloro or 4,5-dibromo derivatives.
  • These intermediates are crucial for further functionalization via nucleophilic substitution or metalation reactions.

Alkylation via Grignard Reagents

To introduce alkyl substituents at the 2-position of the pyridazinone ring:

  • The 4,5-dihalo-3(2H)-pyridazinone is reacted with a Grignard reagent of the formula R₂MgX (where R₂ is a C₁-C₃ alkyl group and X is bromine or iodine).
  • The reaction is conducted under inert atmosphere, typically nitrogen, at temperatures ranging from 0°C up to the solvent's boiling point.
  • Molar ratios of Grignard reagent to pyridazinone are commonly 1 to 5, preferably 1 to 3 equivalents.
  • Solvents used include ethers such as tetrahydrofuran or diethyl ether.
  • This step yields 2-alkyl-4,5-dihalo-3(2H)-pyridazinone intermediates.

Nucleophilic Substitution with Benzylamine Derivatives

The key functionalization to introduce the 2-(2-dimethylaminoethyl) side chain involves reacting the pyridazinone intermediate with an appropriate benzylamine derivative:

  • The halogenated pyridazinone intermediate is reacted with a benzylamine derivative or its acid salt.
  • The reaction is performed in inert solvents such as 1,4-dioxane, dimethyl sulfoxide, or mixtures with water.
  • Potassium carbonate or other bases are added to facilitate dehydrohalogenation.
  • Typical reaction temperatures range from 50°C to reflux conditions, with reaction times from several hours up to 20 hours.
  • After reaction completion, the mixture is worked up by solvent removal, aqueous extraction, washing with brine, drying, and solvent evaporation.
  • Purification is often done by silica gel column chromatography and recrystallization from solvents like n-hexane to obtain pure product crystals.

Hydrogenation/Dehalogenation (Optional Step)

If the 2-position substituent is initially halogenated (chlorine or bromine), it can be converted to hydrogen via catalytic hydrogenation:

  • The halogenated compound is subjected to hydrogen gas in the presence of palladium on carbon catalyst.
  • Reaction solvents include alcohols such as ethanol or methanol, sometimes with organic amines like triethylamine or pyridine to smooth the reaction.
  • Reaction temperatures are maintained between 20°C and 60°C.
  • This step yields the corresponding dehalogenated pyridazinone derivative.

Formation of Hydrochloride Salt

The final compound is isolated as its hydrochloride salt to improve stability and solubility:

  • The free base of 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl- is treated with hydrochloric acid.
  • This step typically occurs after purification of the free base.
  • The hydrochloride salt crystallizes out or is precipitated from suitable solvents.

Summary Table of Key Reaction Parameters

Step Starting Material Reagents/Conditions Solvent(s) Temperature Range Notes
Halogenation 3(2H)-Pyridazinone Halogenating agents (Cl₂, Br₂) Not specified Ambient to reflux Yields 4,5-dihalo intermediates
Alkylation (Grignard) 4,5-Dihalo-3(2H)-pyridazinone R₂MgX (Grignard reagent) Ether solvents (THF, diethyl ether) 0°C to reflux 1-5 equiv Grignard; inert atmosphere
Nucleophilic substitution 4,5-Dihalo-2-alkyl-3(2H)-pyridazinone Benzylamine derivative + base (e.g., K₂CO₃) 1,4-Dioxane, DMSO, water mixtures 50°C to reflux Reaction time 15-20 h; base facilitates
Hydrogenation (dehalogenation) Halogenated pyridazinone derivative H₂ gas, Pd/C catalyst Alcohols (ethanol, methanol) 20°C to 60°C Optional step for dehalogenation
Salt formation Free base pyridazinone derivative Hydrochloric acid Suitable solvent Ambient Yields hydrochloride salt

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects reaction yields and purity; polar aprotic solvents like dimethyl sulfoxide and bases such as potassium carbonate are preferred for amine substitution steps.
  • Reaction temperatures are optimized to balance reaction rate and side product formation, typically between 50°C and reflux temperature of the solvent.
  • Grignard reagent equivalents are carefully controlled to avoid over-alkylation or side reactions.
  • Hydrogenation conditions using palladium on carbon catalyst are mild and effective for selective dehalogenation without affecting other functional groups.
  • Purification by column chromatography and recrystallization ensures high purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride, with the molecular formula C16H22ClN3O, is a chemical compound also known as 2-[2-(dimethylamino)ethyl]-4-ethyl-6-phenylpyridazin-3-one;hydrochloride .

Scientific Research Applications

While the provided search results do not offer specific data tables or case studies focusing on the applications of "3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride," the search results do detail applications of related compounds, such as substituted 6-phenyl-3(2H)-pyridazinones, and these may provide insight.

Cardiotonic Agents: Substituted 6-phenyl-3(2H)-pyridazinone compounds and 6-phenyl-4,5-dihydro-3(2H)-pyridazinones can be used as cardiotonic agents to increase myocardial contractility in patients . These compounds can be administered orally or parenterally in solid or liquid dosage form . The compounds may exist as 6-phenyl-3(2H)-pyridazinones or 6-phenyl-3-pyridazinols .

Antimicrobial Agents: Quinoline derivatives bearing a pyrazole moiety have been investigated for their antibacterial and antifungal properties . Several series of quinoline derivatives were synthesized and evaluated as antimicrobial agents .

Anticancer Activity: Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives have been studied for their anticancer and antimycobacterial activity . Some hybrid compounds exhibit antitumor activity against Renal Cancer A498 and Breast Cancer MDA-MB-468 .

Synthesis: 6-phenyl-3(2H)-pyridazinones can be produced by reacting substituted α-oxobenzenebutanoic acid with substituted hydrazines to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, which are then dehydrogenated . The dihydro-3(2H)-pyridazinone compounds can be dehydrogenated to the corresponding 3(2H)-pyridazinone compounds by bromination-dehydrobromination .

Other relevant information:

  • 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone has effects on the development of chloroplast thylakoid membranes .
  • Novel Riluzole analogues can be synthesized via a four-step process that involves reacting a known ketone with glyoxylic acid to generate an aldol addition product, which is then reacted with hydrazine to yield pyridazinone .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural and Crystallographic Comparisons

Key structural differences arise from substituent patterns and molecular conformations:

Compound Name Substituents Dihedral Angle (°) Key Structural Features Reference
Target Compound (Hydrochloride) 2-(dimethylaminoethyl), 4-ethyl, 6-phenyl Not reported Hydrochloride salt, planar phenyl
6-Phenyl-3(2H)-pyridazinone 6-phenyl 18.0° Less planar phenyl-pyridazine
Declomezine 6-(3,5-dichloro-4-methylphenyl) 8.6° Chloro and methyl groups enhance planarity
  • The target compound’s planarity is uncharacterized but may lie between these values due to steric effects from the ethyl and dimethylaminoethyl groups.

Pharmacological Activity Comparisons

Substituents critically modulate bioactivity:

Compound Name Substituents Activity (vs. Emorfazone) Key Findings Reference
Emorfazone 5-morpholino, 4-ethoxy Analgesic (baseline) Clinically used for inflammation
4-Amino-2-methyl-6-phenyl-5-vinyl 4-amino, 5-vinyl 10× more potent Enhanced antinociceptive activity
Target Compound (Hydrochloride) 2-(dimethylaminoethyl) Not reported Potential solubility advantage
4-Benzylidene-6-(4-substituted) 4-benzylidene Anticonvulsant (MES model) Neurotoxicity-free up to 100 mg/kg
  • Potency: The 4-amino-5-vinyl derivative in demonstrates significantly higher antinociceptive activity than Emorfazone, highlighting the importance of electron-donating groups at position 3. The target compound’s 4-ethyl group may reduce potency compared to amino substituents but improve metabolic stability.
  • Hydrochloride Salt: The dimethylaminoethyl group’s protonation in the target compound may enhance solubility and CNS penetration compared to neutral pyridazinones like 6-phenylpyridazin-3(2H)-one (PPD), a cardiotonic agent .
Solubility and Stability:
Property Target Compound (Hydrochloride) 6-Phenyl-3(2H)-pyridazinone Declomezine
Water Solubility High (ionized amine) Low Moderate (chlorine)
LogP (Predicted) ~2.5 (hydrophilic salt) ~3.0 ~3.8 (lipophilic)
Stability Enhanced (salt form) Moderate High (chlorine)
  • The hydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability, compared to non-ionic analogs . Declomezine’s chlorine substituents enhance fungicidal activity but reduce solubility .

Biological Activity

3(2H)-Pyridazinone, 2-(2-dimethylaminoethyl)-4-ethyl-6-phenyl-, hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant case studies.

Structural Information

  • Molecular Formula : C16H22ClN3O
  • CAS Number : 89868-08-6
  • SMILES : CC1=CC(=NN(C1=O)CCN(C)C)C2=CC=CC=C2

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an enzyme inhibitor and its cytotoxic effects.

Enzyme Inhibition Studies

One significant area of research involves the compound's inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, related pyridazinone derivatives have shown varying degrees of MAO-A and MAO-B inhibition:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T34.190.039107.4
T61.570.013120.8

These findings suggest that derivatives of pyridazinone may have therapeutic potential in treating disorders related to neurotransmitter imbalances, such as depression and anxiety disorders .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of pyridazinone derivatives on various cell lines. For example, one study reported that compound T3 caused complete cell death at concentrations of 50 µM and above, while T6 exhibited no significant cytotoxic effects at any tested concentration up to 100 µM:

CompoundIC50 (µM)Cytotoxic Effect
T327.05Yes
T6120.6No

This suggests that T6 is a more suitable candidate for further drug development due to its lower toxicity profile .

Case Studies

Several case studies have illustrated the biological activity of pyridazinone derivatives:

  • Study on MAO Inhibition :
    • Researchers synthesized various pyridazinone derivatives and evaluated their MAO inhibitory activities.
    • The most potent inhibitors demonstrated IC50 values in the low nanomolar range, highlighting their potential for developing antidepressant medications .
  • Cytotoxicity Analysis :
    • A study involving L929 fibroblast cells tested the cytotoxic effects of different pyridazinones.
    • Results indicated that while some compounds were highly toxic, others like T6 were non-toxic at therapeutic concentrations, making them promising candidates for further investigation .

Q & A

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be systematically addressed?

  • Methodology : Standardize assay protocols (e.g., cell passage number, serum-free conditions). Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structurally validated analogs to confirm trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.